Boc-Glu(OBzl)-Gly-Arg-AMC HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

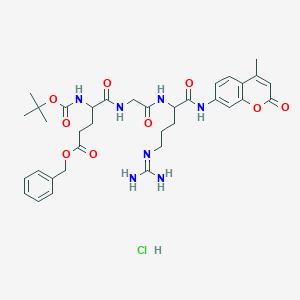

benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N7O9.ClH/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22;/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPBOFRTQMAFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46ClN7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585089 | |

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-22-3 | |

| Record name | Benzyl 4-[(tert-butoxycarbonyl)amino]-5-{[2-({5-[(diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}amino)-2-oxoethyl]amino}-5-oxopentanoate--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Fluorogenic Peptide Substrates in Modern Enzymology

The study of enzymes, or enzymology, has been profoundly advanced by the development of sensitive and efficient assay methods. Among these, fluorogenic peptide substrates have emerged as indispensable tools for researchers. nih.gov

Fluorogenic substrates are molecules that are initially non-fluorescent or have very low fluorescence. However, upon enzymatic cleavage of a specific peptide bond, they release a fluorophore—a molecule that emits light of a particular wavelength when excited by another wavelength. This liberation of the fluorescent group results in a measurable increase in fluorescence intensity over time.

The significance of these substrates lies in their ability to provide a continuous and real-time measurement of enzyme activity. springernature.com This allows for the rapid and convenient kinetic evaluation of proteases, the class of enzymes that catalyze the breakdown of proteins. springernature.com The high sensitivity of fluorescence detection enables researchers to use very low concentrations of both the enzyme and the substrate, which is particularly advantageous when studying rare or difficult-to-purify enzymes. nih.gov

Furthermore, the adaptability of fluorogenic substrates has paved the way for high-throughput screening (HTS) assays. By designing large libraries of diverse peptide sequences coupled to a fluorophore, scientists can rapidly screen for substrates of newly discovered proteases or test the efficacy of potential enzyme inhibitors. sinica.edu.twpnas.org This has accelerated the pace of drug discovery and fundamental research into the roles of proteases in health and disease. chemimpex.com

Contextualizing Boc Glu Obzl Gly Arg Amc Hcl Within Protease Research

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a prime example of a highly specific fluorogenic substrate designed for a particular class of proteases. chemimpex.com Its chemical structure is key to its function. The "Boc" (tert-butyloxycarbonyl) and "OBzl" (benzyl ester) groups are protecting groups that enhance the compound's stability and solubility, making it a reliable reagent for consistent experimental results. chemimpex.com The core of the molecule is the tripeptide sequence Glutamic Acid - Glycine (B1666218) - Arginine (Glu-Gly-Arg). This sequence is specifically recognized and cleaved by certain proteases. The peptide is linked to 7-amino-4-methylcoumarin (B1665955) (AMC), a widely used fluorophore.

The primary application of this compound is in the study of trypsin-like serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation, digestion, and immunity. The substrate is particularly valuable for assaying the activity of coagulation factors IXa and XIIa. medchemexpress.commedchemexpress.com Cleavage of the amide bond between the C-terminal arginine (Arg) residue and the AMC molecule by these proteases leads to the release of the highly fluorescent AMC, providing a direct measure of enzymatic activity. medchemexpress.com

The specificity of the Glu-Gly-Arg sequence for these particular proteases allows researchers to dissect complex biological pathways. For instance, by measuring the activity of factor IXa and XIIa, scientists can investigate the intricacies of the blood coagulation cascade and screen for potential anticoagulant drugs. medchemexpress.com The glycine residue in the sequence is thought to reduce steric hindrance, potentially allowing for faster hydrolysis compared to substrates with bulkier amino acids at that position.

Overview of Academic Research Trajectories for Boc Glu Obzl Gly Arg Amc Hcl

Molecular Mechanism of Proteolytic Cleavage by Target Enzymes

The fundamental principle behind the use of this compound as a substrate lies in the enzymatic cleavage of a specific peptide bond, which liberates a fluorescent molecule. This process can be broken down into two key events: the hydrolysis of the Arg-AMC bond and the subsequent fluorescence emission.

Hydrolysis of the Arg-AMC Peptide Bond

The peptide sequence of the substrate, particularly the arginine (Arg) residue at the P1 position (the amino acid residue just N-terminal to the cleavage site), is crucial for its recognition by certain proteases. evitachem.comint-res.com Enzymes such as trypsin-like serine proteases and some coagulation factors have a preference for cleaving peptide bonds C-terminal to basic amino acids like arginine. int-res.comru.nl The active site of these enzymes contains a specificity pocket (S1 pocket) that accommodates the side chain of the P1 residue. frontiersin.org The interaction between the arginine side chain of the substrate and the S1 pocket of the enzyme positions the scissile amide bond, the bond between arginine and 7-amino-4-methylcoumarin (AMC), for catalytic hydrolysis. rndsystems.combio-techne.com This enzymatic reaction breaks the peptide bond, releasing the AMC group from the rest of the peptide. rndsystems.combio-techne.com

Fluorescence Emission Upon 7-Amino-4-Methylcoumarin (AMC) Release

In its peptide-conjugated form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is quenched. researchgate.netbertin-bioreagent.com Upon enzymatic cleavage of the Arg-AMC amide bond, the free AMC is released. researchgate.netbenchchem.com This unconjugated AMC molecule can then be excited by light at a specific wavelength (typically around 345-380 nm), leading to the emission of blue fluorescence at a higher wavelength (around 445-460 nm). bertin-bioreagent.comrndsystems.comnih.gov The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme. researchgate.net This quantifiable fluorescent signal allows for sensitive detection and kinetic analysis of the enzymatic reaction. benchchem.comchemimpex.com

Substrate Recognition and Active Site Dynamics

The interaction between this compound and a target protease is a highly specific process governed by the complementary shapes and chemical properties of the substrate and the enzyme's active site. The peptide portion of the substrate binds to the active site cleft of the protease, with each amino acid residue (P-sites) interacting with corresponding subsites (S-sites) on the enzyme.

The dynamics of the active site play a critical role in substrate binding and catalysis. The binding of the substrate can induce conformational changes in the enzyme, a concept known as "induced fit," which optimizes the alignment of the catalytic residues for efficient hydrolysis. asm.org Molecular dynamics simulations have shown that the interactions between the substrate's residues and the enzyme's active site, including hydrogen bonding and hydrophobic interactions, are crucial for stabilizing the enzyme-substrate complex and facilitating the cleavage reaction. asm.orgresearchgate.net For instance, the presence of specific residues in the enzyme's active site can significantly influence the binding affinity and cleavage efficiency of the substrate. asm.org

Specificity Profiling Across Diverse Protease Classes

This compound is a versatile substrate used to assay the activity of a range of proteases, primarily those that recognize and cleave after an arginine residue. chemimpex.comglpbio.combachem.com

Interaction with Serine Proteases (e.g., Trypsin-like Enzymes, Thrombin)

This substrate is widely used for assaying trypsin-like serine proteases. chemimpex.combachem.com These enzymes, which include trypsin itself and thrombin, have a deep S1 pocket that preferentially binds basic amino acids like arginine. ru.nl The interaction is highly specific, and the cleavage of Boc-Glu(OBzl)-Gly-Arg-AMC by these enzymes is a well-established method for measuring their activity. acs.org However, the efficiency of cleavage can vary between different serine proteases, reflecting subtle differences in their active site architecture and substrate preferences beyond the P1 residue. acs.org

Substrate for Coagulation Factors (e.g., Factor IXa, Factor XIIa, Factor XIa)

This compound is a known fluorogenic substrate for several proteases involved in the blood coagulation cascade, including Factor IXa, Factor XIIa, and Factor XIa. chemimpex.comglpbio.combachem.commedchemexpress.commedchemexpress.com The cleavage of this substrate by these factors provides a means to study their enzymatic activity and to screen for potential inhibitors. medchemexpress.comnih.gov The specificity of this substrate for different coagulation factors can be leveraged to develop selective assays for individual components of the coagulation pathway. ru.nlacs.org

Other Identified Proteolytic Enzymes

Beyond its well-documented interactions with prevalent proteases, the fluorogenic substrate this compound is also recognized as a substrate for a number of other proteolytic enzymes. These interactions are crucial for a broader understanding of the substrate's utility in various biochemical assays. The primary structure of the peptide, particularly the arginine residue at the P1 position, allows for its recognition and cleavage by several proteases that exhibit trypsin-like specificity.

Coagulation Factors IXa and XIIa

The blood coagulation cascade involves a series of serine proteases that become sequentially activated. This compound has been identified as a fluorogenic substrate for key enzymes in this pathway, namely Factor IXa and Factor XIIa. medchemexpress.compeptide.co.jpchemimpex.comresearchgate.netglpbio.combachem.com The cleavage of the bond between the C-terminal arginine and the 7-amino-4-methylcoumarin (AMC) group by these factors results in the release of the fluorescent AMC moiety, providing a method to monitor their enzymatic activity. medchemexpress.comchemimpex.com

While the interaction is established, detailed kinetic parameters such as Michaelis-Menten constant (K_m) and catalytic rate constant (k_cat) for the hydrolysis of this compound by Factor IXa and Factor XIIa are not extensively documented in readily available literature. However, a doctoral thesis identifies Boc-Glu(OBzl)-Gly-Arg-AMC as a substrate for Factor IXa. ru.nl The utility of this substrate is in assays designed to screen for inhibitors of these coagulation factors or to study the kinetics of the coagulation cascade.

Soybean Trypsin-like Enzyme

This compound is also reported to be a substrate for soybean trypsin-like enzyme (STLE). glpbio.combachem.comchemimpex.com STLE, a serine protease found in soybeans, shares a similar substrate specificity with trypsin, cleaving peptide bonds on the C-terminal side of arginine and lysine (B10760008) residues. Research into the kinetics of STLE has indicated that it can hydrolyze various 4-methylcoumaryl-7-amides. nih.gov While this general reactivity is known, specific kinetic data for the interaction with this compound is not specified in the reviewed literature. The use of this substrate can be valuable for the characterization of STLE and for screening potential inhibitors. bocsci.com

Cathepsins

The potential for cathepsins, a group of proteases typically found in lysosomes, to cleave this compound is an area of interest, though direct evidence is limited in the available literature. Some cathepsins, such as Cathepsin B, are known to cleave substrates with arginine at the P1 position. peptide.co.jpnih.gov Studies have shown that the substrate specificity of cathepsins can be pH-dependent, with a preference for basic residues like arginine at the P1 position under certain conditions. nih.gov However, specific studies confirming the cleavage of this compound by various cathepsins and the corresponding kinetic data are not prominently reported.

Summary of Other Proteolytic Enzyme Interactions

The following table summarizes the other identified proteolytic enzymes that interact with this compound.

| Enzyme | Enzyme Class | Role/Significance | Detailed Research Findings on Interaction with this compound |

| Factor IXa | Serine Protease | Key enzyme in the intrinsic pathway of blood coagulation. | Identified as a substrate; used in fluorogenic assays to monitor enzymatic activity. medchemexpress.comchemimpex.comru.nl Specific kinetic parameters (K_m, k_cat) are not widely reported. |

| Factor XIIa | Serine Protease | Initiator of the intrinsic pathway of blood coagulation and the kallikrein-kinin system. | Recognized as a substrate for fluorogenic activity assays. medchemexpress.compeptide.co.jpchemimpex.comglpbio.com Detailed kinetic data for this specific substrate is not readily available. |

| Soybean Trypsin-like Enzyme (STLE) | Serine Protease | A protease from soybeans with trypsin-like specificity, often used in biochemical research. | Confirmed as a substrate. glpbio.combachem.comchemimpex.com Studies on STLE kinetics with similar substrates exist, but specific parameters for this compound are not detailed. nih.gov |

Fluorometric Assay Development and Optimization for Protease Activity Quantification

The development of a robust fluorometric assay using this compound is fundamental for accurately quantifying protease activity. The process involves systematically optimizing various parameters to ensure sensitivity, accuracy, and reproducibility. pubcompare.ai

Core Components of Assay Development:

Buffer System: The choice of buffer is critical for maintaining optimal enzyme activity. A common choice is Tris-HCl, often supplemented with salts like NaCl and CaCl2, maintained at a physiological pH (typically 7.3-8.0). nih.gov

Substrate Concentration: The substrate concentration must be carefully determined. While a higher concentration can increase the reaction rate up to a saturation point, excessively high concentrations can lead to the inner filter effect, where the substrate absorbs excitation or emission light, causing a non-linear fluorescence response. nih.govresearchgate.net Optimization typically involves titrating the substrate to find a concentration that provides a strong signal without significant inner filtering.

Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the desired measurement period.

Incubation Conditions: Temperature and incubation time must be controlled. Assays are often performed at a constant temperature (e.g., 37°C). Pre-incubation of the enzyme with potential modulators is necessary before initiating the reaction by adding the substrate. pubcompare.ai

Optimization Steps:

Determination of Optimal Excitation/Emission Wavelengths: The spectral properties of the released AMC fluorophore are determined. Typically, an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm are used. pubcompare.ai

Enzyme Titration: A series of enzyme concentrations are tested to find a range that yields an initial velocity proportional to the enzyme concentration.

Substrate Titration (Km Determination): To understand the enzyme's affinity for the substrate, the reaction velocity is measured across a range of this compound concentrations. This allows for the determination of the Michaelis-Menten constant (Km).

Control Experiments: Negative controls, such as reaction mixtures without the enzyme or with a denatured enzyme, are essential to measure and subtract any background fluorescence or non-enzymatic substrate hydrolysis.

The following table outlines a typical set of parameters for an assay utilizing this substrate.

| Parameter | Typical Value/Condition | Purpose |

| Enzyme | e.g., Trypsin, Factor IXa, Factor XIIa | The protease whose activity is being measured. |

| Substrate | This compound | Fluorogenic peptide that is cleaved by the enzyme. |

| Substrate Conc. | 10-50 µM | Optimized to be near the Km while avoiding the inner filter effect. |

| Buffer | 50 mM Tris-HCl, 100 mM NaCl | Maintains stable pH and ionic strength for optimal enzyme function. |

| pH | 7.5 - 8.0 | Reflects physiological conditions or the enzyme's pH optimum. |

| Temperature | 37°C | Provides consistent and physiologically relevant reaction rates. |

| Excitation λ | ~360 nm | Wavelength to excite the released AMC fluorophore. pubcompare.ai |

| Emission λ | ~460 nm | Wavelength at which the fluorescence of released AMC is detected. pubcompare.ai |

| Plate Format | 96- or 384-well black plates | Minimizes light scatter and cross-talk between wells for HTS. |

| Read Mode | Kinetic | Fluorescence is measured at regular intervals over time. |

Principles of Real-Time Enzyme Kinetics Measurement

This compound facilitates the real-time measurement of enzyme kinetics through a straightforward yet sensitive mechanism. netascientific.com The intact substrate molecule is essentially non-fluorescent because the fluorescence of the AMC group is quenched.

The core principle is based on enzymatic hydrolysis. A protease that recognizes the specific amino acid sequence (in this case, primarily the Arginine residue at the P1 position) cleaves the peptide bond between Arginine and the AMC moiety. evitachem.com

Reaction: Boc-Glu(OBzl)-Gly-Arg-AMC (Quenched) + Protease → Boc-Glu(OBzl)-Gly-Arg + AMC (Fluorescent)

Upon cleavage, the 7-Amino-4-methylcoumarin (AMC) is released. medchemexpress.commedchemexpress.com Freed from the quenching effect of the attached peptide, AMC becomes highly fluorescent when excited by light at the appropriate wavelength. A fluorometer or microplate reader continuously monitors the reaction well, detecting the increase in fluorescence intensity over time. pubcompare.ai The rate of this increase is directly proportional to the rate of substrate cleavage, and thus, to the activity of the enzyme. This allows researchers to generate reaction progress curves (fluorescence vs. time) from which initial reaction velocities can be calculated to determine key kinetic parameters like Vmax, Km, kcat, and kcat/Km. nih.gov

Strategies for Enhancing Reproducibility in Kinetic Studies

Reproducibility is paramount for reliable kinetic analysis. walisongo.ac.id Several factors can introduce variability into assays using fluorogenic substrates like this compound.

Addressing the Inner Filter Effect (IFE): A primary challenge in fluorescence-based assays is the inner filter effect (IFE). nih.govresearchgate.net This phenomenon occurs at high substrate concentrations where the substrate itself absorbs a significant fraction of the excitation and/or emission light. researchgate.net This leads to an underestimation of the true fluorescence signal, causing the relationship between fluorescence and product concentration to become non-linear and distorting the apparent kinetic parameters. nih.gov

Strategy 1: Limit Substrate Concentration: The simplest approach is to use a substrate concentration low enough that the total absorbance of the solution at the excitation and emission wavelengths is negligible (typically a sum of <0.1). nih.govresearchgate.net

Strategy 2: Mathematical Correction: The distortion from IFE can be corrected mathematically during data analysis if the extinction coefficients of the substrate at the excitation and emission wavelengths are known. researchgate.net

Strategy 3: Progress Curve Analysis: Instead of relying solely on initial velocities, analyzing the entire reaction progress curve can yield more robust and accurate kinetic parameters. nih.govresearchgate.net Global fitting of progress curves from a few experiments can provide reliable estimates of kcat and Km, often with less substrate and enzyme than required for traditional initial velocity studies. nih.gov

General Best Practices for Reproducibility:

Instrument Calibration: Regular calibration of pipettes and fluorometers is essential.

Reagent Quality: Use high-purity substrate, enzyme, and buffer components to avoid introducing interfering substances. chemimpex.com

Temperature Control: Precise and consistent temperature control is crucial, as enzyme activity is highly temperature-dependent.

Thorough Mixing: Ensure all components are mixed thoroughly and consistently upon reaction initiation without introducing bubbles.

Appropriate Controls: Always include positive and negative controls to ensure the assay is performing as expected.

Application in High-Throughput Screening Methodologies for Enzyme Modulators

The properties of this compound make it an excellent tool for high-throughput screening (HTS) to identify and characterize enzyme inhibitors or activators. vulcanchem.com The assay's "mix-and-read" format is highly amenable to the automation and miniaturization required for screening large compound libraries. walisongo.ac.id

In a typical HTS campaign for protease inhibitors, the assay is configured in a multi-well plate format (e.g., 384-well). Each well contains the enzyme, buffer, and a different test compound from a chemical library. The reaction is initiated by the addition of this compound. The rate of fluorescence generation in each well is measured simultaneously by a plate reader.

Inhibitor Identification: Compounds that inhibit the protease will cause a significant reduction in the rate of fluorescence increase compared to a control reaction (containing solvent, e.g., DMSO, instead of a test compound).

Activator Identification: Conversely, compounds that activate the enzyme will result in a higher rate of fluorescence increase.

The data from HTS is typically used to generate dose-response curves for the initial "hits" to determine their potency (e.g., IC50 value for inhibitors). The simplicity and sensitivity of this fluorogenic assay allow for the rapid screening of tens of thousands of compounds to identify potential leads for drug development. evitachem.com

The table below illustrates a conceptual data layout from an HTS inhibitor screen.

| Compound ID | Compound Conc. (µM) | Fluorescence Rate (RFU/min) | % Inhibition |

| Control (DMSO) | N/A | 500 | 0% |

| Compound A | 10 | 495 | 1% |

| Compound B | 10 | 55 | 89% |

| Compound C | 10 | 250 | 50% |

| Compound D | 10 | 480 | 4% |

In this example, Compound B would be identified as a potent "hit" worthy of further investigation due to its high percentage of inhibition.

Contributions of Boc Glu Obzl Gly Arg Amc Hcl to Drug Discovery and Translational Research

Identification and Characterization of Protease Inhibitors

Boc-Glu(OBzl)-Gly-Arg-AMC HCl serves as a highly effective tool for the identification and kinetic analysis of inhibitors targeting trypsin-like serine proteases. The core of its function lies in its molecular structure: a peptide sequence (Glu-Gly-Arg) recognized by the target enzyme is linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). peptanova.demedchemexpress.com In its intact state, the fluorescence of the AMC group is quenched. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule, the fluorophore is released, resulting in a significant increase in fluorescence intensity. medchemexpress.commedchemexpress.com

This direct relationship between enzyme activity and fluorescent output allows for a straightforward and sensitive high-throughput screening (HTS) method. In a typical assay, the substrate is incubated with a target protease in the presence of various compounds from a chemical library. A reduction in the rate of fluorescence increase compared to a control indicates the presence of a potential inhibitor. This allows researchers to rapidly screen thousands of compounds to identify promising leads for drug development.

Furthermore, this substrate is instrumental in characterizing the mechanism of action of identified inhibitors. By measuring the rate of hydrolysis at different substrate and inhibitor concentrations, researchers can determine key kinetic parameters, such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This detailed characterization is vital for optimizing lead compounds and understanding their interaction with the target enzyme.

Development of Peptide-Based Therapeutic Agents

The development of peptide-based drugs often requires a deep understanding of enzyme-substrate interactions. This compound plays a significant role in this area by serving as a model substrate to probe the active site of target proteases. sigmaaldrich.com Its ability to mimic natural substrates allows for the detailed exploration of enzymatic pathways and the structural requirements for substrate recognition and binding. nih.gov

By studying how modifications to peptide sequences affect their cleavage by a target enzyme, researchers can design more specific and potent peptide-based inhibitors or therapeutic agents. peptanova.de this compound acts as a key building block and reference compound in the synthesis and evaluation of new peptide derivatives. sigmaaldrich.com This process is essential for developing drugs that can selectively target specific proteases involved in disease while minimizing off-target effects. The stability and solubility afforded by its unique structure, including the Boc (tert-butyloxycarbonyl) and benzyl (B1604629) protecting groups, make it a reliable component in these synthetic and analytical workflows. nih.gov

Elucidating Disease Pathophysiology Through Enzyme Activity Assessment

Many diseases involve the dysregulation of protease activity. This compound is a valuable reagent for measuring the activity of specific proteases in biological samples, thereby helping to elucidate their role in pathophysiology. It is a known fluorogenic substrate for several key enzymes in the blood coagulation cascade, including Factor IXa and Factor XIIa, as well as for trypsin. medchemexpress.commedchemexpress.commedchemexpress.com

For instance, abnormal activity of coagulation factors is central to thrombotic disorders. Using this substrate, researchers can quantify the activity of Factor IXa and XIIa in plasma or tissue samples, providing insights into the molecular basis of these conditions. researchgate.net This enables the correlation of specific enzyme activity levels with disease states, which can lead to the identification of new biomarkers for diagnosis, prognosis, or therapeutic monitoring. The ability to perform real-time monitoring of enzyme kinetics provides a dynamic view of biological processes that is crucial for understanding complex metabolic and signaling pathways. peptanova.de

| Enzyme Target | Biological Relevance | Reference |

|---|---|---|

| Factor IXa | Essential component of the intrinsic pathway of the blood coagulation cascade. | medchemexpress.commedchemexpress.com |

| Factor XIIa | Initiates the intrinsic pathway of coagulation and is involved in inflammation. | medchemexpress.commedchemexpress.com |

| Trypsin | A key digestive enzyme; its dysregulation is implicated in pancreatitis. | medchemexpress.com |

| Soybean Trypsin-like Enzyme | Used as a research model for studying trypsin inhibitors. | medchemexpress.com |

Research in Cancer Therapeutics and Metastasis

Evaluation of Proteolytic Enzymes in Cancer Progression

The progression of cancer, including local invasion and distant metastasis, is heavily dependent on the activity of various proteolytic enzymes. Trypsin-like serine proteases, in particular, are known to degrade components of the extracellular matrix (ECM), which is a critical barrier to tumor cell migration. The activity of these proteases can facilitate the detachment of cancer cells from the primary tumor and their invasion into surrounding tissues and blood vessels.

As a substrate for trypsin-like enzymes, this compound provides a valuable tool for assessing proteolytic activity in the tumor microenvironment. Researchers can use this fluorogenic substrate to measure enzyme activity in extracts from tumor tissues or cancer cell lines. Such studies can help identify specific proteases that are upregulated in cancer and correlate their activity with the metastatic potential of different tumor types. For example, fluorogenic probes have been utilized in the diagnostics of bladder cancer by detecting protease activity in patient samples.

Design of Targeted Inhibitors to Attenuate Tumor Spread

Once key proteases involved in metastasis are identified, the next step is to develop inhibitors that can block their activity. The use of this compound is integral to the initial stages of this process. It can be employed in HTS assays to screen for compounds that specifically inhibit the activity of cancer-related proteases.

By providing a reliable method to quantify enzyme activity, the substrate enables the evaluation of the potency and selectivity of potential therapeutic agents. The goal is to develop targeted inhibitors that can effectively attenuate the enzymatic activity responsible for ECM degradation and tumor spread, thereby offering a potential strategy to control cancer metastasis.

Exploration in Other Disease Models (e.g., Pancreatitis)

Acute pancreatitis is a severe inflammatory condition characterized by the premature and inappropriate activation of digestive enzymes, such as trypsin, within the pancreas. This leads to autodigestion of the organ and a systemic inflammatory response. The activity of trypsin-like proteases is a central element in the pathophysiology of this disease.

Given that this compound is a known substrate for trypsin, it represents a relevant research tool for studying pancreatitis. medchemexpress.com It can be used in experimental models of the disease to measure the level of aberrant protease activity in pancreatic tissue or fluid. This allows researchers to investigate the mechanisms that trigger enzyme activation and to evaluate the efficacy of potential therapeutic interventions aimed at inhibiting these proteases. For instance, synthetic inhibitors of trypsin-like serine proteinases are used in the clinical management of pancreatitis, highlighting the therapeutic relevance of targeting these enzymes. researchgate.net Studying the kinetics of substrates like this compound in the presence of such inhibitors can help in the development of more effective treatments.

Advanced Synthetic Applications and Bioconjugation of Boc Glu Obzl Gly Arg Amc Hcl

Role as a Building Block in Complex Peptide Synthesis

Boc-Glu(OBzl)-Gly-Arg-AMC HCl is a key intermediate in the synthesis of more complex and functionally diverse peptides. chemimpex.com The presence of the Boc (tert-butyloxycarbonyl) protecting group on the N-terminus and the benzyl (B1604629) (Bzl) protecting group on the glutamic acid side chain allows for controlled, stepwise peptide elongation. chemimpex.com This strategic protection is fundamental in solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support.

In a typical synthetic scheme, the free carboxyl group of this compound can be activated and coupled to the N-terminus of a resin-bound peptide or another amino acid derivative. Conversely, after the removal of the N-terminal Boc group under mild acidic conditions, the newly exposed amine can be coupled with another protected amino acid. This iterative process of deprotection and coupling enables the construction of longer and more intricate peptide sequences.

The inherent properties of this building block are particularly advantageous in the synthesis of fluorogenic peptide substrates for various proteases. The Gly-Arg-AMC moiety serves as a recognition and cleavage site for trypsin-like serine proteases. By extending the peptide chain from the N-terminus of the glutamic acid residue, researchers can create highly specific substrates for a wide array of enzymes, tailoring the sequence to match the protease's substrate specificity.

Table 1: Protecting Groups in this compound and Their Role in Peptide Synthesis

| Protecting Group | Chemical Name | Location | Cleavage Conditions | Purpose in Synthesis |

| Boc | tert-butyloxycarbonyl | N-terminus of Glutamic Acid | Mild Acid (e.g., TFA) | Prevents unwanted side reactions at the N-terminus, allowing for controlled, stepwise peptide elongation. |

| Bzl | Benzyl | Side Chain of Glutamic Acid | Hydrogenolysis | Protects the carboxylic acid side chain of glutamic acid from participating in unintended coupling reactions. |

Design and Synthesis of Bioactive Peptide Analogs

The structural scaffold of this compound provides a valuable starting point for the design and synthesis of bioactive peptide analogs, particularly enzyme inhibitors. chemimpex.com By modifying the peptide sequence or incorporating non-natural amino acids, chemists can develop potent and selective inhibitors for therapeutic applications. ku.edu

A common strategy involves retaining the Gly-Arg-AMC portion for enzyme recognition and replacing the N-terminal Boc-Glu(OBzl) with various other moieties to enhance binding affinity and specificity. For instance, the glutamic acid residue can be substituted with other amino acids, or the entire N-terminal portion can be replaced with a different peptide sequence known to interact with the target protease.

Furthermore, the arginine residue itself can be modified to create "warhead" functionalities that irreversibly inhibit the target enzyme. These modifications can transform the substrate into a potent inhibitor, a critical step in the development of new therapeutic agents for diseases characterized by aberrant protease activity. nih.gov

Integration into Advanced Drug Delivery Systems

The unique characteristics of this compound make it a valuable component for integration into advanced drug delivery systems. chemimpex.com Specifically, its protease-sensitive nature allows for the development of stimuli-responsive systems that can release a therapeutic payload in a targeted manner.

One approach involves conjugating this peptide to a drug molecule and a targeting ligand. The resulting conjugate can be designed to be inactive until it reaches the target tissue, where a specific protease cleaves the Gly-Arg bond, releasing the active drug. This strategy can enhance the therapeutic efficacy while minimizing off-target side effects.

Moreover, this compound can be incorporated into larger nanocarrier systems, such as nanoparticles or liposomes. The peptide can act as a linker between the carrier and the drug, or it can be part of a "gatekeeper" system on the surface of the nanoparticle. In the presence of the target protease, the peptide is cleaved, triggering the release of the encapsulated drug.

Development of Fluorescent Probes for Cellular Imaging and Tracking

The inherent fluorescence of the AMC group, which is quenched in the intact peptide and released upon cleavage, is the cornerstone of its application in the development of fluorescent probes for cellular imaging. chemimpex.com This "turn-on" fluorescence mechanism provides a highly sensitive method for detecting and quantifying protease activity in real-time and within living cells.

Researchers can synthesize various peptide sequences attached to the AMC fluorophore, using Boc-Glu(OBzl)-Gly-Arg as a foundational element or replacing it with sequences specific to other proteases, such as caspases involved in apoptosis. nih.gov These probes can be introduced into cells, and the resulting fluorescence can be monitored using techniques like fluorescence microscopy or flow cytometry.

The development of Förster Resonance Energy Transfer (FRET) based probes is another advanced application. In a FRET probe, a quencher molecule is attached to the N-terminus of the peptide. In the intact probe, the fluorescence of the AMC group is quenched by the nearby quencher. Upon enzymatic cleavage of the peptide linker, the AMC group is separated from the quencher, leading to a significant increase in fluorescence. This ratiometric detection provides a more robust and quantitative measurement of enzyme activity. These probes are instrumental in studying cellular processes like apoptosis and in screening for potential enzyme inhibitors. nih.gov

Future Directions and Emerging Research Avenues for Boc Glu Obzl Gly Arg Amc Hcl

Novel Applications in Cellular and Molecular Biology Research

The application of fluorogenic substrates like Boc-Glu(OBzl)-Gly-Arg-AMC HCl is expanding beyond traditional biochemical assays into the complex environment of living cells and organisms. These probes are enabling researchers to visualize and quantify protease activity in real-time, providing unprecedented insights into dynamic biological processes.

One of the key emerging applications is in the study of apoptosis, or programmed cell death. Specific proteases, such as caspases, are key mediators of this process. By designing fluorogenic substrates that are selectively cleaved by these enzymes, researchers can monitor apoptotic events within intact cells. This allows for the investigation of disease mechanisms and the screening of therapeutic agents that modulate apoptosis.

Furthermore, the ability to measure enzyme kinetics in real-time within living cells is a significant advancement. rsc.orgpromega.com This provides a more accurate understanding of enzyme function in their native environment, which can differ significantly from in vitro conditions. nih.gov Live-cell imaging using fluorogenic substrates can reveal the spatial and temporal regulation of protease activity, shedding light on how these enzymes contribute to cellular signaling and function. nih.gov For instance, genetically encoded fluorescent probes are being developed to track protease activity and calcium-dependent protein interactions in real time. gsu.edu

Integration with Advanced Biotechnological Platforms

The compatibility of fluorogenic assays with high-throughput screening (HTS) has long been a driver of their use in drug discovery. The future will see an even deeper integration of substrates like this compound with advanced biotechnological platforms, enabling more rapid and sensitive analyses.

Microfluidic devices, or "lab-on-a-chip" systems, offer a promising platform for conducting high-throughput protease assays with minimal sample and reagent consumption. researchgate.netacs.org These devices can be designed to perform automated injection, mixing, and detection of enzymatic reactions in precisely controlled microenvironments. researchgate.net Integrated microchips coated with multilayered fluorogenic nanofilms are being developed for direct and sensitive monitoring of protease activity. rsc.org This technology holds potential for point-of-care diagnostics and personalized medicine.

Another area of development is the use of fluorogenic substrate microarrays for rapid profiling of protease specificity. sinica.edu.tw By immobilizing a library of different substrates onto a solid support, researchers can simultaneously screen a single enzyme against a multitude of potential cleavage sequences. This approach provides a comprehensive "fingerprint" of a protease's activity and can aid in the design of highly specific substrates and inhibitors.

Computational Modeling and Prediction of Enzyme-Substrate Interactions

While experimental screening remains crucial, computational approaches are becoming increasingly powerful in predicting and understanding enzyme-substrate interactions. These in silico methods can significantly accelerate the design of novel and more efficient fluorogenic substrates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netnih.govmdpi.com This can be used to model the interaction between a protease and a peptide substrate, providing insights into the specific amino acid residues that are critical for binding and catalysis. researchgate.netresearchgate.netnih.gov This information can then be used to design substrates with improved affinity and selectivity.

Machine learning and deep learning are also emerging as powerful tools for predicting protease substrate specificity. nih.govpnas.orgmdpi.comnih.gov By training algorithms on large datasets of known protease cleavage sites, these models can learn to recognize the patterns and features that determine whether a particular peptide sequence will be cleaved by a given enzyme. nih.govpnas.orgmdpi.comnih.gov These predictive models can be used to screen vast virtual libraries of peptides to identify promising candidates for new fluorogenic substrates.

| Computational Approach | Description | Application in Substrate Research |

| Molecular Docking | Predicts the binding orientation of a substrate within the active site of an enzyme. | To visualize and analyze the specific interactions between a peptide substrate and a protease, guiding the design of substrates with enhanced binding affinity. researchgate.netresearchgate.netnih.gov |

| Machine Learning | Algorithms trained on known cleavage data to predict the likelihood of a new peptide sequence being a substrate. | To rapidly screen large virtual peptide libraries and identify novel and specific substrate sequences for target proteases. nih.govpnas.orgnih.gov |

| Deep Learning | A subset of machine learning using neural networks with many layers to learn complex patterns from large datasets. | To develop more accurate and sophisticated models for predicting protease cleavage sites, even with limited training data. mdpi.com |

Challenges and Innovations in Fluorogenic Substrate Design for Targeted Research

Despite the successes of fluorogenic substrates, there remain significant challenges in their design, particularly in achieving high selectivity for a specific protease. Many proteases belong to large families with overlapping substrate specificities, making it difficult to design a probe that is only cleaved by the enzyme of interest.

A key challenge is to develop substrates that can distinguish between closely related proteases. pnas.org This requires a deep understanding of the subtle differences in the active sites of these enzymes. Innovations to address this include the incorporation of unnatural amino acids into the peptide sequence to create unique recognition motifs that are not found in natural substrates.

Another area of innovation is the development of novel fluorophores with improved photophysical properties. The widely used aminomethylcoumarin (AMC) fluorophore has limitations, including its fluorescence being in the blue region of the spectrum, which can be subject to interference from cellular autofluorescence. Researchers are actively developing new fluorogenic leaving groups with red-shifted emission wavelengths to improve signal-to-noise ratios and enable multiplexed assays with different colored probes. rsc.orgacs.org Furthermore, strategies are being developed to create "turn-on" fluorescent probes that are initially non-fluorescent and only become fluorescent upon cleavage, leading to higher sensitivity. acs.org

| Challenge | Innovative Approach |

| Low Selectivity | Incorporation of unnatural amino acids into the peptide sequence to create unique and highly specific recognition sites. |

| Autofluorescence Interference | Development of novel fluorophores with red-shifted excitation and emission spectra to minimize background noise from biological samples. rsc.orgacs.org |

| Limited Sensitivity | Design of "turn-on" probes that are initially non-fluorescent and become fluorescent only after enzymatic cleavage, enhancing the signal-to-background ratio. acs.org |

| Off-Target Cleavage | Combining selection and counter-selection strategies in high-throughput screening to identify enzyme variants with high activity for the target substrate and low activity for other substrates. pnas.org |

The continued evolution of fluorogenic substrate technology, driven by these emerging research avenues, promises to provide even more powerful tools for dissecting the complex roles of proteases in health and disease. The foundational knowledge gained from studying compounds like this compound will undoubtedly fuel the development of the next generation of probes for cellular imaging, diagnostics, and drug discovery.

Q & A

Q. Intermediate

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA); expect >95% purity .

- Mass Spectrometry : Confirm molecular weight (707.77 Da) via MALDI-TOF or ESI-MS .

- Amino Acid Analysis : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via LC-MS .

How to translate in vitro substrate concentrations to in vivo dosing for animal studies?

Intermediate

Use the Km coefficient method :

- Example : For a mouse dose of 20 mg/kg, convert to rat dose:

$ \text{Rat dose} = \frac{20 , \text{mg/kg} \times 3 , (\text{mouse Km})}{6 , (\text{rat Km})} = 10 , \text{mg/kg} $.

Adjust based on species-specific body surface area and pharmacokinetic data .

What are the implications of this compound’s solubility for experimental workflows?

Q. Basic

- Solubility : The compound is sparingly soluble in aqueous buffers. Pre-dissolve in DMSO (≤10% final concentration).

- Working Solution : Dilute to ≤1 mM in assay buffer to prevent precipitation. Vortex thoroughly and centrifuge before use .

How to optimize cleavage and deprotection steps to maximize yield during synthesis?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.